XL888

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

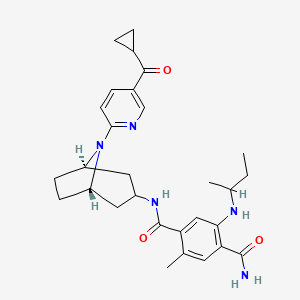

C29H37N5O3 |

|---|---|

Peso molecular |

503.6 g/mol |

Nombre IUPAC |

2-(butan-2-ylamino)-4-N-[(1S,5R)-8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide |

InChI |

InChI=1S/C29H37N5O3/c1-4-17(3)32-25-14-23(16(2)11-24(25)28(30)36)29(37)33-20-12-21-8-9-22(13-20)34(21)26-10-7-19(15-31-26)27(35)18-5-6-18/h7,10-11,14-15,17-18,20-22,32H,4-6,8-9,12-13H2,1-3H3,(H2,30,36)(H,33,37)/t17?,20?,21-,22+ |

Clave InChI |

LHGWWAFKVCIILM-DGRCWTBNSA-N |

SMILES isomérico |

CCC(C)NC1=C(C=C(C(=C1)C(=O)NC2C[C@H]3CC[C@@H](C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N |

SMILES canónico |

CCC(C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N |

Origen del producto |

United States |

Foundational & Exploratory

XL888: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the heat shock protein 90 (HSP90) inhibitor, XL888. It covers the discovery, synthesis, mechanism of action, and preclinical evaluation of this potent anti-cancer agent.

Introduction

This compound is an orally bioavailable, small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. By competitively binding to the ATP pocket in the N-terminus of HSP90, this compound disrupts the chaperone cycle, leading to the proteasomal degradation of oncoproteins and subsequent cell cycle arrest and apoptosis in cancer cells.

Discovery and Synthesis

The discovery of this compound originated from a high-throughput screening (HTS) campaign that identified tropane-derived compounds as promising HSP90 inhibitors. Through an iterative structure-activity relationship (SAR) development process, these initial hits were chemically modified to optimize their inhibitory activity against HSP90 and to improve their in vivo pharmacokinetic and pharmacodynamic profiles. This optimization effort ultimately led to the identification of this compound as a clinical candidate.

While the precise, step-by-step synthesis of this compound is proprietary, the general synthetic approach for this class of tropane-derived compounds involves a multi-step synthesis. A key feature of the synthesis is the construction of the core 8-azabicyclo[3.2.1]octane (tropane) scaffold, followed by the strategic introduction of substituents to achieve potent and selective HSP90 inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-N87 | Gastric Carcinoma | 21.8 | |

| BT-474 | Breast Cancer | 0.1 | |

| MDA-MB-453 | Breast Cancer | 16.0 | |

| MKN45 | Gastric Carcinoma | 45.5 | |

| Colo-205 | Colorectal Cancer | 11.6 | |

| SK-MEL-28 | Melanoma | 0.3 | |

| HN5 | Head and Neck Cancer | 5.5 | |

| NCI-H1975 | Non-Small Cell Lung Cancer | 0.7 | |

| MCF7 | Breast Cancer | 4.1 | |

| A549 | Non-Small Cell Lung Cancer | 4.3 | |

| SH-SY5Y | Neuroblastoma | 17.61 (24h), 9.76 (48h) | |

| M245 | NRAS-mutant Melanoma | Not specified |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| NCI-N87 | Gastric Carcinoma | Not specified | Tumor regression | |

| M245 | NRAS-mutant Melanoma | 125 mg/kg, 3 times/week | Significant growth inhibition | |

| Vemurafenib-resistant Melanoma | Melanoma | Not specified | Tumor regression |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting HSP90, leading to the degradation of a wide range of client proteins that are critical for tumor progression. This disruption of the cellular chaperone machinery affects multiple oncogenic signaling pathways simultaneously.

Key HSP90 Client Proteins Degraded by this compound

-

RAF Kinases: ARAF, CRAF

-

Cell Cycle Regulators: CDK4, Wee1, Chk1, cdc2

-

PI3K/AKT/mTOR Pathway Components: AKT, S6

-

Receptor Tyrosine Kinases: PDGFRβ, IGF1R

-

Other Kinases: COT

-

Pro-survival Proteins: Mcl-1

Affected Signaling Pathways

The degradation of these client proteins leads to the inhibition of key signaling pathways that drive cancer cell proliferation, survival, and resistance to therapy.

-

MAPK (RAS-RAF-MEK-ERK) Pathway: Inhibition of ARAF and CRAF leads to decreased signaling through the MAPK pathway.

-

PI3K/AKT/mTOR Pathway: Degradation of AKT and reduced S6 phosphorylation indicate inhibition of this critical survival pathway.

The following diagram illustrates the central role of HSP90 in maintaining the stability of key oncoproteins and how its inhibition by this compound disrupts these oncogenic signaling pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

HSP90 Inhibition Assay (ATPase Activity)

A common method to assess HSP90 inhibition is to measure the ATPase activity of the chaperone.

-

Reagents: Recombinant human HSP90α, ATP, test compound (this compound), and a malachite green-based phosphate (B84403) detection kit.

-

Procedure:

-

Incubate recombinant HSP90α with varying concentrations of this compound in an assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C to allow for ATP hydrolysis.

-

Stop the reaction and add the malachite green reagent.

-

Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay

Cell viability assays are used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Assay: Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well and incubate.

-

Measurement: Measure the absorbance or fluorescence according to the manufacturer's protocol.

-

Analysis: Calculate the IC50 value, which represents the concentration of this compound that inhibits cell growth by 50%.

Western Blot Analysis for Client Protein Degradation

Western blotting is used to visualize the degradation of HSP90 client proteins following treatment with this compound.

-

Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific to the client proteins of interest (e.g., anti-AKT, anti-CRAF, anti-CDK4) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of this compound.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NRAS-mutant melanoma cells) into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).

-

Tumor Growth: Monitor the mice until the tumors reach a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at a specified dose and schedule (e.g., 125 mg/kg, three times a week).

-

Monitoring: Measure the tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

The following diagram outlines a typical experimental workflow for evaluating an HSP90 inhibitor like this compound.

Conclusion

This compound is a potent and orally bioavailable HSP90 inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical cancer models. Its ability to simultaneously target multiple oncogenic pathways by inducing the degradation of key HSP90 client proteins makes it a promising therapeutic agent, particularly in cancers that have developed resistance to targeted therapies. The detailed methodologies and data presented in this guide provide a valuable resource for researchers and scientists working on the development of novel HSP90 inhibitors and combination therapies for cancer treatment.

XL888 chemical structure and properties

An In-depth Technical Guide to XL888

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an orally bioavailable, ATP-competitive, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) that has demonstrated potential antineoplastic activity.[1][2] As a crucial molecular chaperone, Hsp90 is responsible for the conformational maturation, stability, and function of a wide array of client proteins, many of which are critical components of oncogenic signaling pathways.[1][2] By inhibiting Hsp90, this compound disrupts the function of these client proteins, leading to their proteasomal degradation and subsequently inducing tumor cell apoptosis and inhibiting proliferation.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, effects on signaling pathways, and key experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is a tropane-derived compound with a complex chemical structure.[3][4] Its systematic IUPAC name is 5-((R)-sec-butylamino)-N1-((1R,3s,5S)-8-(5-(cyclopropanecarbonyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl)-2-methylterephthalamide.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-((R)-sec-butylamino)-N1-((1R,3s,5S)-8-(5-(cyclopropanecarbonyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl)-2-methylterephthalamide | [1] |

| CAS Number | 1149705-71-4 | [1][5] |

| Molecular Formula | C₂₉H₃₇N₅O₃ | [1][6] |

| Molecular Weight | 503.64 g/mol | [1][6][7] |

| Appearance | White solid powder | [1] |

| InChI Key | LHGWWAFKVCIILM-CIQXWFTPSA-N | [1] |

| SMILES | O=C(N[C@@H]1C--INVALID-LINK--([H])CC[C@@]2([H])C1)C5=CC(N--INVALID-LINK--CC)=C(C(N)=O)C=C5C | [1] |

Mechanism of Action and Biological Activity

This compound functions as a potent and selective inhibitor of Hsp90, binding competitively to the ATP-binding pocket in the N-terminal domain of the chaperone.[2] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of Hsp90 client proteins. Many of these client proteins are key drivers of cancer cell growth, survival, and resistance to therapy.[1][2] A hallmark of Hsp90 inhibition is the compensatory upregulation of Hsp70, which serves as a valuable pharmacodynamic biomarker for target engagement.[8][9]

Table 2: Biological Activity of this compound

| Parameter | Value | Cell Lines/Conditions | Reference |

| IC₅₀ (Hsp90) | 24 nM | Biochemical Assay | [7][10][11] |

| IC₅₀ (Hsp90α) | 22 nM | Biochemical Assay | [9][12] |

| IC₅₀ (Hsp90β) | 44 nM | Biochemical Assay | [9][12] |

| Anti-proliferative IC₅₀ | 0.1 nM - 45.5 nM | NCI-N87, BT-474, MDA-MB-453, MKN45, Colo-205, SK-MEL-28, HN5, NCI-H1975, MCF7, A549 | [10] |

Affected Signaling Pathways

By targeting Hsp90, this compound simultaneously impacts multiple critical signaling pathways implicated in cancer. Its efficacy stems from the degradation of a broad range of oncoproteins.

-

MAPK Pathway: this compound leads to the degradation of key components of the MAPK pathway, such as ARAF and CRAF, resulting in the inhibition of downstream signaling through MEK and ERK.[8][9] This is particularly relevant in overcoming resistance to BRAF inhibitors in melanoma.[9]

-

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is potently inhibited by this compound through the degradation of client proteins like AKT, leading to decreased phosphorylation of downstream effectors like S6.[8][9][13]

-

Cell Cycle Regulation: this compound induces cell cycle arrest, often at the G2-M phase, by promoting the degradation of crucial cell cycle regulators such as CDK4, Wee1, Chk1, and cdc2.[8]

-

Apoptosis Regulation: The compound effectively induces apoptosis by altering the balance of pro- and anti-apoptotic proteins. It increases the expression of the pro-apoptotic protein BIM while simultaneously promoting the degradation of the anti-apoptotic protein Mcl-1.[8][9][10]

-

Receptor Tyrosine Kinases (RTKs): this compound triggers the degradation of various RTKs that are often overexpressed or mutated in cancer, including HER2, MET, PDGFRβ, and IGF1R, thereby shutting down their oncogenic signaling.[2][9]

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize the activity of this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilization: Lyse the cells and solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Western Blotting for Protein Degradation

-

Cell Lysis: Treat cells with this compound (e.g., 300 nM) for various time points (e.g., 0, 8, 24, 48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies specific for target proteins (e.g., p-AKT, total AKT, CRAF, CDK4, Mcl-1, BIM, Hsp70) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities to assess changes in protein expression levels relative to the loading control.

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Treat cells with this compound (e.g., 300 nM) or vehicle for the desired time (e.g., 72 or 144 hours).[9]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Tumor Xenograft Studies

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound (e.g., 100 mg/kg) via oral gavage on a specified schedule (e.g., three times per week).[9]

-

Monitoring: Monitor tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting for Hsp70 induction or client protein degradation) or histological examination.

-

Data Analysis: Compare tumor growth inhibition between the treated and control groups.

Clinical Development

This compound has been evaluated in clinical trials, both as a monotherapy and in combination with other agents.[3][4] For instance, a Phase Ib/II trial investigated the safety and efficacy of this compound in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced gastrointestinal cancers.[14][15][16] In these studies, this compound was administered orally, typically on a twice-weekly schedule, with doses ranging from 45 mg to 90 mg.[16] While the combination was found to be safe and feasible, demonstrating immunomodulatory effects, objective responses in heavily pre-treated populations were modest.[14][15]

Conclusion

This compound is a potent and selective Hsp90 inhibitor with a well-defined mechanism of action that involves the disruption of multiple oncogenic signaling pathways. Its ability to induce the degradation of a wide range of Hsp90 client proteins makes it an attractive therapeutic agent for various cancers, particularly in the context of overcoming drug resistance. The comprehensive data from preclinical studies and the methodologies outlined herein provide a solid foundation for further research and development of this compound and other Hsp90-targeted therapies.

References

- 1. medkoo.com [medkoo.com]

- 2. Facebook [cancer.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. biocompare.com [biocompare.com]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The heat shock protein-90 inhibitor this compound overcomes BRAF inhibitor resistance mediated through diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | HSP90 inhibitor | Probechem Biochemicals [probechem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Inhibition of Wee1, AKT and CDK4 underlies the efficacy of the HSP90 inhibitor this compound in an in vivo model of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound and pembrolizumab modulate the immune landscape of colorectal tumors in a phase Ib/II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound and pembrolizumab modulate the immune landscape of colorectal tumors in a phase Ib/II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

XL888: A Technical Review of its Mechanism of Action as a Potent Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL888 is a potent and selective, orally bioavailable, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] As an ATP-competitive inhibitor, this compound disrupts the chaperone function of Hsp90, leading to the proteasomal degradation of a wide array of oncogenic client proteins.[1] This targeted degradation inhibits critical cancer-promoting signaling pathways, including the MAPK and PI3K/AKT pathways, resulting in cell cycle arrest and apoptosis in various tumor models.[2][3] Preclinical studies have demonstrated its broad anti-proliferative activity across numerous cancer cell lines and significant anti-tumor efficacy in xenograft models.[4] Clinical investigations are ongoing to evaluate its safety and efficacy, both as a monotherapy and in combination with other anticancer agents.[5][6] This technical guide provides an in-depth review of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Hsp90 Inhibition

This compound functions as a potent and selective ATP-competitive inhibitor of Hsp90.[4] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a multitude of client proteins, many of which are key drivers of oncogenesis.[7] In cancer cells, Hsp90 is often overexpressed and plays a critical role in maintaining the function of mutated and overexpressed oncoproteins, thereby sustaining malignant phenotypes.

By binding to the ATP-binding pocket in the N-terminus of Hsp90, this compound competitively inhibits the ATPase activity of the chaperone.[1][8] This inhibition locks Hsp90 in a conformation that is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[1]

The inhibitory activity of this compound is highly selective for Hsp90α and Hsp90β isoforms, with significantly less activity against other kinases.[3][9] X-ray crystallography has revealed that this compound binds to Hsp90 through the formation of a hydrogen bond between its N-(R)-sec-butylanthranilamide moiety and the aspartate 93 (Asp93) residue of Hsp90.[9]

Quantitative Analysis of In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a broad panel of human tumor cell lines. The half-maximal inhibitory concentrations (IC50) for Hsp90 inhibition and cellular proliferation are summarized below.

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| Hsp90 (cell-free) | Biochemical Assay | 24 | [4][10] |

| Hsp90α | Biochemical Assay | 22 | [3][9] |

| Hsp90β | Biochemical Assay | 44 | [3][9] |

| Cancer Cell Lines | Proliferation Assay | ||

| NCI-N87 (Gastric Carcinoma, HER2+) | Proliferation Assay | 21.8 | [4][10] |

| BT-474 (Breast Cancer, HER2+) | Proliferation Assay | 0.1 | [4][10] |

| MDA-MB-453 (Breast Cancer, HER2+) | Proliferation Assay | 16.0 | [4][10] |

| MKN45 (Gastric Cancer, MET mutated) | Proliferation Assay | 45.5 | [4][10] |

| Colo-205 (Colorectal Cancer, BRAF V600E) | Proliferation Assay | 11.6 | [4][10] |

| SK-MEL-28 (Melanoma, BRAF V600E) | Proliferation Assay | 0.3 | [4][10] |

| HN5 (Head and Neck Cancer, EGFR mutated) | Proliferation Assay | 5.5 | [4][10] |

| NCI-H1975 (NSCLC, EGFR T790M) | Proliferation Assay | 0.7 | [4][10] |

| MCF7 (Breast Cancer, PIK3CA mutated) | Proliferation Assay | 4.1 | [4][10] |

| A549 (NSCLC, KRAS mutated) | Proliferation Assay | 4.3 | [4][10] |

Impact on Cellular Signaling Pathways

The inhibition of Hsp90 by this compound leads to the degradation of numerous client proteins, thereby disrupting multiple oncogenic signaling pathways.

MAPK Pathway

In melanoma models, particularly those with BRAF or NRAS mutations, this compound treatment leads to the degradation of key components of the MAPK pathway, including ARAF and CRAF.[2][3] This results in decreased phosphorylation of downstream effectors like MEK and ERK, ultimately inhibiting cell proliferation.[2]

Figure 1: this compound-mediated inhibition of the MAPK pathway.

PI3K/AKT Pathway

This compound treatment also results in the degradation of AKT, a central kinase in the PI3K/AKT/mTOR signaling pathway.[2][3] This leads to decreased phosphorylation of downstream targets like S6 ribosomal protein, which is critical for protein synthesis and cell growth.[2] The degradation of AKT also promotes apoptosis through the upregulation of pro-apoptotic proteins like BIM and the downregulation of anti-apoptotic proteins like Mcl-1.[2][3]

Figure 2: this compound-mediated disruption of the PI3K/AKT pathway.

Cell Cycle Regulation

In NRAS-mutant melanoma, this compound has been shown to induce G2-M phase cell-cycle arrest.[2] This is associated with the degradation of key cell cycle regulatory proteins that are Hsp90 clients, including CDK4, Wee1, and Chk1.[2][11] The degradation of Wee1, a critical G2-M checkpoint kinase, is a key mechanism of this compound's efficacy in this context.[2][11]

Figure 3: this compound's impact on cell cycle regulatory proteins.

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the conducting research institutions. However, the methodologies employed in the characterization of this compound can be summarized as follows for replication and further investigation.

Hsp90 Inhibition Assay (Cell-Free)

-

Principle: To measure the direct inhibitory effect of this compound on the ATPase activity of purified Hsp90α and Hsp90β.

-

Methodology: A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be measured spectrophotometrically.

-

Recombinant human Hsp90α or Hsp90β is incubated with varying concentrations of this compound in an appropriate assay buffer.

-

The reaction is initiated by the addition of ATP.

-

The rate of ADP formation is measured over time.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay

-

Principle: To determine the effect of this compound on the growth of cancer cell lines.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay.

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

IC50 values are determined from the dose-response curves.

-

Western Blot Analysis for Client Protein Degradation

-

Principle: To detect and quantify the levels of specific Hsp90 client proteins in cells following treatment with this compound.

-

Methodology:

-

Cells are treated with this compound or vehicle control for various time points.

-

Whole-cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for the Hsp90 client proteins of interest (e.g., AKT, CRAF, CDK4) and a loading control (e.g., β-actin).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., SCID mice).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at specified doses and schedules.[4]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for Hsp70 induction, a biomarker of Hsp90 inhibition).[4]

-

Figure 4: General experimental workflow for this compound characterization.

Clinical Development

This compound has been evaluated in Phase I clinical trials to determine its safety, tolerability, and recommended Phase II dose.[4] More recently, it has been investigated in combination with immunotherapy, such as the anti-PD-1 antibody pembrolizumab (B1139204), in patients with advanced gastrointestinal malignancies.[5][6][8] These studies aim to leverage the potential immunomodulatory effects of Hsp90 inhibition to enhance the efficacy of checkpoint inhibitors.[8][12] Preclinical data suggest that this compound can reduce the secretion of immunosuppressive cytokines like IL-6 and modulate the tumor microenvironment.[8][12]

Conclusion

This compound is a potent and selective Hsp90 inhibitor with a well-defined mechanism of action that involves the disruption of the Hsp90 chaperone cycle and subsequent degradation of numerous oncogenic client proteins. This leads to the simultaneous inhibition of multiple critical signaling pathways, resulting in broad anti-tumor activity in preclinical models. The ongoing clinical evaluation of this compound, particularly in combination with immunotherapy, will further elucidate its therapeutic potential in the treatment of various cancers. This technical guide provides a comprehensive overview for researchers and drug development professionals engaged in the study of Hsp90 inhibition and targeted cancer therapy.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The heat shock protein-90 inhibitor this compound overcomes BRAF inhibitor resistance mediated through diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. ascopubs.org [ascopubs.org]

- 6. This compound and pembrolizumab modulate the immune landscape of colorectal tumors in a phase Ib/II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and pembrolizumab modulate the immune landscape of colorectal tumors in a phase Ib/II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Inhibition of Wee1, AKT and CDK4 underlies the efficacy of the HSP90 inhibitor this compound in an in vivo model of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jitc.bmj.com [jitc.bmj.com]

Unraveling the Interaction of XL888 with the HSP90 ATP Binding Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the binding of the novel, orally bioavailable HSP90 inhibitor, XL888, to its target, the ATP binding site of Heat Shock Protein 90 (HSP90). This compound is an ATP-competitive inhibitor with significant anti-proliferative activity across a wide range of tumor cell lines.[1][2] Understanding the precise molecular interactions within the binding pocket is crucial for the rational design of next-generation inhibitors and for elucidating the mechanisms of action and resistance.

This compound Binding Site and Molecular Interactions

This compound is a potent inhibitor of HSP90, targeting the highly conserved N-terminal ATP-binding pocket.[1] X-ray crystallography studies of the complex formed between this compound and the N-terminal domain of human HSP90α (PDB ID: 4AWQ) reveal the specific amino acid residues that are critical for its binding and inhibitory activity.[3]

The tropane-derived core of this compound nestles deep within the hydrophobic pocket typically occupied by the adenine (B156593) ring of ATP. The key interactions observed in the co-crystal structure include:

-

Hydrogen Bonding: The phthalic acid moiety of this compound forms crucial hydrogen bonds with the backbone amide of Asp93 and a conserved water molecule, which in turn interacts with other residues lining the pocket.

-

Hydrophobic Interactions: The bicyclic tropane (B1204802) scaffold and its substituents engage in extensive van der Waals interactions with a suite of hydrophobic residues, including Leu48, Val136, Phe138, Val150, and Trp162 . These interactions are critical for the high-affinity binding of the inhibitor.

-

Pi-Stacking: The aromatic ring of this compound is positioned to potentially engage in pi-stacking interactions with the side chain of Phe138 , further stabilizing the complex.

These interactions collectively anchor this compound within the ATP-binding site, preventing the binding of ATP and thereby inhibiting the chaperone cycle of HSP90. This leads to the destabilization and subsequent proteasomal degradation of a wide array of oncogenic client proteins.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize key quantitative data.

| Parameter | HSP90α | HSP90β | Reference |

| IC50 (nM) | 22 | 44 | --INVALID-LINK-- |

Table 1: Biochemical Inhibition of HSP90 Isoforms by this compound.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A375 | Melanoma | 370 (for G1 arrest) | --INVALID-LINK-- |

| WM-266-4 | Melanoma | 370 (for G2 arrest) | --INVALID-LINK-- |

| M229R | Melanoma | ~10 | --INVALID-LINK-- |

| 1205LuR | Melanoma | ~10 | --INVALID-LINK-- |

| NCI-N87 | Gastric Carcinoma | 21.8 | --INVALID-LINK-- |

| BT-474 | Breast Cancer | 0.1 | --INVALID-LINK-- |

| MKN45 | Gastric Carcinoma | 16.0 | --INVALID-LINK-- |

| Colo-205 | Colorectal Cancer | 45.5 | --INVALID-LINK-- |

| SK-MEL-28 | Melanoma | 11.6 | --INVALID-LINK-- |

| NCI-H1975 | Lung Cancer | 5.5 | --INVALID-LINK-- |

| MCF7 | Breast Cancer | 4.1 | --INVALID-LINK-- |

| A549 | Lung Cancer | 4.3 | --INVALID-LINK-- |

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines.

Experimental Protocols

Detailed methodologies for key binding assays are provided below. These protocols are synthesized from established methods for characterizing HSP90 inhibitors.[4][5][6][7][8][9]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to displace a fluorescently labeled ligand from the HSP90 ATP binding site.

Materials:

-

Recombinant human HSP90α protein

-

Biotinylated HSP90 ligand (e.g., biotinylated geldanamycin)

-

Terbium (Tb)-labeled streptavidin (Donor)

-

Fluorescently labeled secondary antibody or tracer (Acceptor)

-

Assay Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20

-

Test compound (this compound) serially diluted in DMSO

-

384-well low-volume microplates (white or black)

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of HSP90α protein in Assay Buffer.

-

Prepare a 2X solution of biotinylated HSP90 ligand in Assay Buffer.

-

Prepare a 2X solution of Tb-labeled streptavidin and acceptor fluorophore in Assay Buffer.

-

Prepare serial dilutions of the test compound (this compound) in 100% DMSO, followed by a 1:100 dilution in Assay Buffer to create a 2X stock.

-

-

Assay Plate Setup:

-

Add 5 µL of the 2X test compound solution to the appropriate wells of the 384-well plate.

-

For positive control wells (no inhibition), add 5 µL of Assay Buffer with 1% DMSO.

-

For negative control wells (maximum inhibition), add 5 µL of a saturating concentration of a known unlabeled HSP90 inhibitor.

-

-

Reaction Assembly:

-

Add 5 µL of the 2X HSP90α protein solution to all wells.

-

Mix gently by tapping the plate.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of the premixed 2X biotinylated ligand and 2X Tb-streptavidin/acceptor solution to all wells.

-

-

Incubation and Measurement:

-

Seal the plate and incubate for 2-4 hours at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (Acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the log of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Fluorescence Polarization (FP) Competitive Binding Assay

This homogeneous assay measures the displacement of a fluorescently labeled probe from HSP90 by a test compound, resulting in a decrease in fluorescence polarization.

Materials:

-

Recombinant human HSP90α protein

-

Fluorescently labeled HSP90 probe (e.g., BODIPY-geldanamycin or a fluorescently tagged ATP analog)

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EGTA, 0.01% Brij-35

-

Test compound (this compound) serially diluted in DMSO

-

384-well black, low-volume microplates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of HSP90α protein in Assay Buffer.

-

Prepare a 2X solution of the fluorescent probe at a concentration equal to its Kd for HSP90α in Assay Buffer.

-

Prepare serial dilutions of the test compound (this compound) in 100% DMSO, followed by a 1:100 dilution in Assay Buffer to create a 2X stock.

-

-

Assay Plate Setup:

-

Add 10 µL of the 2X test compound solution to the appropriate wells.

-

For high polarization control (no inhibition), add 10 µL of Assay Buffer with 1% DMSO.

-

For low polarization control (free probe), add 10 µL of Assay Buffer with 1% DMSO (no HSP90α will be added to these wells).

-

-

Reaction Assembly:

-

Add 10 µL of the 2X HSP90α protein solution to all wells except the low polarization control wells.

-

Add 10 µL of the 2X fluorescent probe solution to all wells. For the low polarization control, add the probe to wells containing only Assay Buffer and DMSO.

-

-

Incubation and Measurement:

-

Mix the plate on a shaker for 1 minute.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

Calculate the change in millipolarization (mP) units.

-

Plot the mP values against the log of the inhibitor concentration.

-

Fit the data to a competitive binding equation to determine the IC50 or Ki value.

-

Visualizations

HSP90 Chaperone Cycle and Inhibition by this compound

Caption: The HSP90 chaperone cycle and the inhibitory mechanism of this compound.

Experimental Workflow for TR-FRET Competitive Binding Assay

Caption: A streamlined workflow for the TR-FRET competitive binding assay.

Logical Relationship of this compound's Mechanism of Action

Caption: The downstream cellular consequences of HSP90 inhibition by this compound.

This technical guide provides a detailed overview of the binding of this compound to the HSP90 ATP binding site, supported by quantitative data, experimental protocols, and clear visualizations. This information is intended to be a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into HSP90-targeted therapies.

References

- 1. Facebook [cancer.gov]

- 2. Discovery of this compound: a novel tropane-derived small molecule inhibitor of HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors.[1] Unlike inhibitors that merely block a protein's function, TPD harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins entirely. This guide provides a comprehensive technical overview of the core principles of TPD, focusing on the two primary strategies: Proteolysis Targeting Chimeras (PROTACs) and molecular glues. We will delve into the underlying biological pathways, present quantitative data on degrader efficacy, provide detailed experimental protocols for their characterization, and visualize key processes through signaling and workflow diagrams.

Core Mechanisms of Targeted Protein Degradation

The central mechanism of most TPD technologies is the hijacking of the Ubiquitin-Proteasome System (UPS), the primary pathway for selective protein degradation in eukaryotic cells.[2][3] This intricate system maintains protein homeostasis by identifying and eliminating misfolded, damaged, or obsolete proteins.[3][4]

The Ubiquitin-Proteasome System (UPS)

The UPS operates through a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, E1 activates a ubiquitin molecule.[3][5]

-

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to an E2 enzyme.[5]

-

E3 Ubiquitin Ligase: The E3 ligase acts as a substrate recognition module, binding to a specific target protein and facilitating the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target.[6][7]

This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize, unfold, and degrade the tagged protein into small peptides.[4][5] TPD technologies exploit the specificity of the more than 600 E3 ligases in human cells to direct this degradation machinery towards proteins of interest.[8]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[6][9] By simultaneously binding to both the POI and an E3 ligase, PROTACs induce the formation of a ternary complex.[9] This proximity facilitates the ubiquitination of the POI by the recruited E3 ligase, leading to its subsequent degradation by the proteasome.[1] A key advantage of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein molecule.[1][6]

Molecular Glues

Molecular glues are typically smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein.[10][11] They function by binding to a pocket on the E3 ligase, which alters its surface to create a new binding interface for a "neosubstrate" that would not normally be recognized.[10][12] This induced proximity leads to the ubiquitination and degradation of the target protein.[13] The discovery of molecular glues has often been serendipitous, but they represent a powerful approach to TPD with drug-like properties.[13]

Quantitative Analysis of Degrader Efficacy

The efficacy of a protein degrader is typically characterized by two key parameters: DC50, the concentration of the degrader that results in 50% degradation of the target protein, and Dmax, the maximum percentage of protein degradation achieved.[14] The following tables summarize quantitative data for several well-characterized PROTACs.

| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| GP262 | p110α | VHL | MDA-MB-231 | 227.4 | 71.3 | [9] |

| p110γ | VHL | MDA-MB-231 | 42.23 | 88.6 | [9] | |

| mTOR | VHL | MDA-MB-231 | 45.4 | 74.9 | [9] | |

| PI3Kγ | VHL | THP-1 | 88.4 | >70 | [9] | |

| NC-1 | BTK | Cereblon | Mino | 2.2 | 97 | [15] |

| RC-3 | BTK | Cereblon | Mino | <10 | >85 | [15] |

| IR-1 | BTK | Cereblon | Mino | <10 | >85 | [15] |

| IR-2 | BTK | Cereblon | Mino | <10 | >85 | [15] |

| Compound 7 | HDAC1 | VHL | HCT116 | 910 | >50 | [16] |

| HDAC3 | VHL | HCT116 | 640 | >50 | [16] | |

| Compound 9 | HDAC1 | VHL | HCT116 | 550 | >50 | [16] |

| HDAC3 | VHL | HCT116 | 530 | >50 | [16] | |

| Compound 22 | HDAC3 | VHL | HCT116 | 440 | 77 | [16] |

| KRAS G12D Degrader 1 | KRAS G12D | VHL | Various Cancer Cell Lines | Varies by cell line | Not explicitly stated | [1] |

Note: Dmax values can be influenced by experimental conditions and the specific cell line used. The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a thorough understanding of targeted protein degradation. The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of the Ubiquitin-Proteasome System, the mechanism of action for PROTACs, and a typical experimental workflow for PROTAC development and evaluation.

Caption: The Ubiquitin-Proteasome System (UPS) Pathway.

Caption: PROTAC Mechanism of Action.

Caption: PROTAC Development and Evaluation Workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of targeted protein degraders.

Protocol 1: Western Blot Analysis of Protein Degradation

This protocol details the steps for quantifying the levels of a target protein following treatment with a protein degrader.[6]

1. Cell Culture and Treatment: a. Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[6] b. Prepare serial dilutions of the protein degrader in complete growth medium. Include a vehicle-only control (e.g., 0.1% DMSO).[6] c. Treat the cells with the degrader or vehicle control and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[6]

2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6] b. Add an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[6] c. Scrape the cells and collect the lysate in a microcentrifuge tube.[6] d. Incubate the lysate on ice for 30 minutes, vortexing occasionally.[6] e. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.[6] f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.[6]

3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). b. Normalize the protein concentration of all samples with lysis buffer. c. Add an equal volume of 2x Laemmli sample buffer to each lysate.[6] d. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]

4. SDS-PAGE and Protein Transfer: a. Load equal amounts of denatured protein samples onto a polyacrylamide gel (SDS-PAGE).[6] b. Separate the proteins by electrophoresis. c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

5. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[6] c. Wash the membrane three times with TBST.[6] d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6] e. Wash the membrane three times with TBST.[6]

6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[6] b. Capture the chemiluminescent signal using an imaging system.[6] c. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[6] d. Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.[6]

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of a target protein in a cell-free system.[10]

1. Reagent Preparation: a. Thaw all recombinant proteins (E1, E2, E3 ligase complex, POI) and reagents (10X Ubiquitination Buffer, ATP, Ubiquitin, PROTAC) on ice.[10] b. Prepare a master mix of common reagents to ensure consistency. For a 25 µL reaction, combine:

- 13.25 µL ddH₂O

- 2.5 µL 10X Ubiquitination Buffer

- 1.25 µL ATP (100 mM stock for 5 mM final)

- 1.25 µL E1 Enzyme (1 µM stock for 50 nM final)

- 1.25 µL E2 Enzyme (5 µM stock for 250 nM final)

- 2.0 µL Ubiquitin (1 mg/mL stock for ~8 µM final)

- 1.25 µL POI (5 µM stock for 250 nM final)[10]

2. Reaction Assembly: a. In separate microcentrifuge tubes on ice, add:

- 22.75 µL of the Master Mix

- 1.0 µL of E3 Ligase Complex (2.5 µM stock for 100 nM final)

- 1.25 µL of PROTAC (200 µM stock in DMSO for 10 µM final) or an equivalent volume of DMSO for the vehicle control.[10] b. Set up essential control reactions: No E1, No E3, and No PROTAC.[10]

3. Incubation and Termination: a. Incubate the reactions at 37°C for 1-2 hours. b. Terminate the reactions by adding 4x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.[10]

4. Analysis: a. Separate the reaction products by SDS-PAGE.[10] b. Transfer the proteins to a PVDF membrane. c. Perform a Western blot as described in Protocol 1, using a primary antibody against the POI to detect the unmodified protein and higher molecular weight ubiquitinated species.[10]

Protocol 3: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity for both binary and ternary complexes.[17]

1. System and Reagent Preparation: a. Prepare a running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4).[18] b. Prepare stock solutions of the PROTAC, target protein, and E3 ligase.

2. Immobilization of E3 Ligase: a. Activate a sensor chip (e.g., SA chip for biotinylated E3 ligase or NTA chip for His-tagged E3 ligase).[18][19] b. Immobilize the E3 ligase onto the sensor chip surface to a desired response unit (RU) level.[18]

3. Binary Interaction Analysis (Optional but Recommended): a. Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).[17] b. Similarly, immobilize the target protein and inject the PROTAC to determine its binary binding affinity.

4. Ternary Complex Formation Analysis: a. Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.[20] b. Inject these solutions over the immobilized E3 ligase surface.[17] c. A significant increase in the response signal compared to the binary interaction of the PROTAC alone indicates the formation of a ternary complex.[21]

5. Data Analysis: a. Fit the sensorgram data to an appropriate binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex. b. Calculate the cooperativity factor (α) by dividing the KD of the binary interaction (PROTAC to E3 ligase) by the KD of the ternary complex formation. An α value greater than 1 indicates positive cooperativity.[21]

Protocol 4: Ternary Complex Formation Assay using Bioluminescence Resonance Energy Transfer (BRET)

BRET is a cell-based assay that measures the proximity of two interacting proteins in living cells.[5][13]

1. Construct Generation and Cell Transfection: a. Generate expression constructs for the target protein fused to a BRET donor (e.g., Renilla luciferase, RLuc) and the E3 ligase fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[13] b. Co-transfect cells (e.g., HEK293T) with the donor and acceptor constructs.[5]

2. Cell Plating and Treatment: a. 48 hours post-transfection, harvest and resuspend the cells in a suitable buffer. b. Dispense the cell suspension into a white, 96-well microplate.[5] c. Treat the cells with a serial dilution of the PROTAC or a vehicle control.

3. BRET Measurement: a. Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to each well.[5] b. Immediately measure the luminescence signal at two wavelengths: one for the donor emission (e.g., 485 nm) and one for the acceptor emission (e.g., 530 nm) using a plate reader equipped for BRET measurements.[22]

4. Data Analysis: a. Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.[13] b. Subtract the background BRET ratio (from cells expressing the donor alone) to obtain the net BRET signal.[13] c. Plot the net BRET signal against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.

Protocol 5: Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

1. Cell Lysate Preparation: a. Culture cells to the desired confluency. b. Harvest the cells and wash them with cold PBS. c. Lyse the cells in a suitable buffer that does not contain protease inhibitors. d. Centrifuge to clarify the lysate and determine the protein concentration.

2. Assay Setup: a. In a 96-well black plate, add the cell lysate to be tested. b. Prepare a positive control (e.g., Jurkat cell lysate) and a negative control (buffer only). c. To a parallel set of wells, add a specific proteasome inhibitor (e.g., MG-132) to differentiate proteasome activity from other cellular proteases.[11]

3. Reaction and Measurement: a. Prepare the proteasome assay loading solution by diluting the fluorogenic substrate (e.g., LLVY-R110 or Suc-LLVY-AMC) in the assay buffer. b. Add the loading solution to all wells. c. Incubate the plate at 37°C, protected from light, for at least 1 hour. d. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for R110).

4. Data Analysis: a. Subtract the fluorescence of the negative control from all readings. b. Compare the fluorescence of the samples with and without the proteasome inhibitor to determine the specific proteasome activity.

Conclusion

Targeted protein degradation represents a paradigm shift in drug discovery, offering a powerful strategy to eliminate disease-causing proteins. This technical guide has provided an in-depth overview of the core principles of TPD, including the mechanisms of PROTACs and molecular glues, and their reliance on the ubiquitin-proteasome system. The presentation of quantitative data, detailed experimental protocols, and illustrative diagrams aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to navigate this exciting and rapidly evolving field. As our understanding of the intricate biology of protein degradation deepens, so too will our ability to design and develop novel and highly effective targeted protein-degrading therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifesensors.com [lifesensors.com]

- 4. lifesensors.com [lifesensors.com]

- 5. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. docs.abcam.com [docs.abcam.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. ubpbio.com [ubpbio.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. | Semantic Scholar [semanticscholar.org]

- 15. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. aragen.com [aragen.com]

- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 19. o2hdiscovery.co [o2hdiscovery.co]

- 20. charnwooddiscovery.com [charnwooddiscovery.com]

- 21. cytivalifesciences.com [cytivalifesciences.com]

- 22. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

XL888: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

XL888, a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant interest in the field of oncology. Its oral route of administration and purported high bioavailability make it a compelling candidate for clinical development. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) properties.

Preclinical Pharmacokinetics

While specific quantitative preclinical pharmacokinetic parameters for this compound are not extensively detailed in publicly available literature, the compound has been characterized as an orally bioavailable agent in mouse models. Studies leading to its discovery and subsequent preclinical evaluations confirmed its activity in vivo, suggesting sufficient exposure is achieved following oral administration to elicit a biological response.

Table 1: Summary of Preclinical Study Designs Referencing this compound Pharmacokinetics

| Species | Study Type | Dosing Regimen | Notes |

| Mouse | Efficacy Studies | Not explicitly stated | In vivo efficacy in xenograft models implies adequate oral absorption and exposure. |

| Mouse | Pharmacodynamic Studies | Not explicitly stated | Characterization of pharmacodynamic effects necessitates systemic exposure. |

Further detailed preclinical studies would be required to fully elucidate the pharmacokinetic profile of this compound in various animal models.

Clinical Pharmacokinetics

Clinical investigations of this compound have been conducted, notably in a Phase Ib trial in combination with pembrolizumab (B1139204) for advanced gastrointestinal malignancies (NCT03095781).[1] While the primary focus of published abstracts from this trial has been on safety and efficacy, the oral administration of this compound at various dose levels indicates that it is intended for systemic absorption in humans. The term "high bioavailability" has been associated with this compound in the context of it being a promising oral Hsp90 inhibitor.[2]

Table 2: Dosing Information from a Phase Ib Clinical Trial (NCT03095781)

| Dose Level | This compound Dose | Administration Route | Dosing Schedule |

| 1 | 45 mg | Oral | Twice weekly |

| 2 | 90 mg | Oral | Twice weekly |

| 3 | 60 mg | Oral | Twice weekly (if dose-limiting toxicity observed at DL2) |

A thorough analysis of the full clinical study reports would be necessary to obtain specific human pharmacokinetic parameters such as half-life (t1/2), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), volume of distribution (Vd), clearance (CL), and the definitive oral bioavailability (F%).

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of this compound are not publicly available. However, standard methodologies would likely have been employed.

Preclinical Pharmacokinetic Analysis Workflow

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Clinical Pharmacokinetic Analysis Workflow

Caption: A standard workflow for a Phase I clinical pharmacokinetic assessment.

Signaling Pathways

This compound functions by inhibiting HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are critical components of oncogenic signaling pathways.

Caption: The mechanism of action of this compound via HSP90 inhibition.

Conclusion

This compound is an orally administered HSP90 inhibitor that has advanced to clinical trials, suggesting it possesses favorable pharmacokinetic properties, including high bioavailability. However, a comprehensive public dataset of its quantitative pharmacokinetic parameters and the detailed methodologies used for their determination is currently lacking. Access to full preclinical study reports and the complete clinical trial data is necessary for a definitive quantitative analysis. The provided information serves as a foundational guide for researchers and professionals in the field of drug development, highlighting the known attributes of this compound and the areas where further data is required for a complete understanding of its pharmacokinetic profile.

References

understanding the tropane-derived structure of XL888

An In-Depth Technical Guide to the Tropane-Derived Structure of XL888

Introduction

This compound is an orally bioavailable, next-generation, ATP-competitive small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] Developed through the structural optimization of a tropane-derived scaffold, this compound has demonstrated significant preclinical antitumor activity across a range of cancer models.[3][4] HSP90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are integral to oncogenic signaling pathways.[1] By inhibiting HSP90, this compound triggers the proteasomal degradation of these client proteins, leading to a simultaneous blockade of multiple cancer-promoting pathways.[1] This guide provides a detailed technical overview of this compound's tropane-derived core, its mechanism of action, quantitative activity, and the experimental protocols used for its characterization.

The Tropane-Derived Core of this compound

The chemical architecture of this compound is founded upon a tropane (B1204802) skeleton. Tropane is a bicyclic amine, systematically named (1R, 5S)-8-methyl-8-azabicyclo[3.2.1]octane, which features a pyrrolidine (B122466) and a piperidine (B6355638) ring sharing a common nitrogen atom and two carbons.[5] This scaffold is a common structural element in numerous physiologically active alkaloids.[5][6]

The discovery of this compound began with the identification of tropane-derived hits from high-throughput screening.[3][4] Through an iterative process of structure-activity relationship (SAR) development, guided by the co-crystal structure of HSP90 in complex with early inhibitors, the initial hits were chemically modified to optimize HSP90 inhibition and confer a desirable in vivo pharmacokinetic and pharmacodynamic profile.[3][4] This process culminated in the discovery of this compound (designated 12i in its discovery publication), which showed potent degradation of HSP90 client proteins and significant tumor regression in xenograft models.[3] The specific interactions of the this compound molecule with the ATP-binding pocket in the N-terminal domain of HSP90 have been elucidated by X-ray crystallography (PDB code: 4AWO).[3]

Mechanism of Action: HSP90 Inhibition

HSP90's function is intrinsically linked to its ATPase activity. This compound acts as a competitive inhibitor, occupying the N-terminal ATP-binding pocket of HSP90.[1] This prevents ATP hydrolysis, locking the chaperone in an unproductive conformation and leading to the ubiquitination and subsequent degradation of its client proteins by the proteasome. Because many of these clients are oncoproteins (e.g., receptor tyrosine kinases, signaling kinases, and transcription factors), this compound effectively dismantles the cellular machinery driving tumor growth, proliferation, and survival.[1][7] A key pharmacodynamic marker of HSP90 inhibition is the compensatory upregulation of heat shock proteins, particularly HSP70.[7][8]

References

- 1. Facebook [cancer.gov]

- 2. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound: a novel tropane-derived small molecule inhibitor of HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chm.bris.ac.uk [chm.bris.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Wee1, AKT and CDK4 underlies the efficacy of the HSP90 inhibitor this compound in an in vivo model of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The heat shock protein-90 inhibitor this compound overcomes BRAF inhibitor resistance mediated through diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

XL888: A Technical Guide to Its Role in Inhibiting Oncogenic Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL888 is a potent, orally bioavailable, small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the conformational stability and function of a wide array of client proteins, many of which are critical components of oncogenic signaling pathways.[1] By inhibiting HSP90, this compound disrupts the stability of these client proteins, leading to their ubiquitination and subsequent proteasomal degradation. This targeted degradation of oncoproteins effectively abrogates downstream signaling cascades that drive tumor cell proliferation, survival, and resistance to therapy.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key oncogenic signaling pathways, and detailed methodologies for its preclinical evaluation.

Mechanism of Action: HSP90 Inhibition

This compound functions as an ATP-competitive inhibitor of HSP90.[1] The chaperone activity of HSP90 is dependent on its ability to bind and hydrolyze ATP. This compound binds to the ATP-binding pocket in the N-terminus of HSP90, preventing ATP from binding and inducing a conformational change that inactivates the chaperone. This leads to the misfolding and subsequent degradation of HSP90 client proteins.[1]

A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock protein 70 (HSP70), which can be used as a pharmacodynamic biomarker of target engagement.[2][3]

Impact on Oncogenic Signaling Pathways

This compound's inhibition of HSP90 has pleiotropic effects on various oncogenic signaling pathways due to the diverse range of HSP90 client proteins.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) or Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation.[4] Key components of this pathway, including RAF (ARAF, BRAF, CRAF), are HSP90 client proteins.[3][5] this compound treatment leads to the degradation of these kinases, thereby inhibiting downstream ERK phosphorylation and blocking pathway activation.[3][6] This is particularly relevant in cancers driven by mutations in the MAPK pathway, such as BRAF-mutant melanoma.[2][5] this compound has demonstrated efficacy in overcoming resistance to BRAF inhibitors like vemurafenib (B611658) by degrading client proteins responsible for resistance mechanisms.[2][5][6]

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling axis that governs cell survival, growth, and metabolism.[4] AKT is a key client protein of HSP90.[2][3] By inducing the degradation of AKT, this compound effectively shuts down this pro-survival pathway, leading to decreased phosphorylation of downstream effectors like S6 ribosomal protein and an increase in apoptosis.[2][3] This mechanism contributes to this compound's efficacy in various cancer types, including those with activating mutations in the PI3K pathway.[7]

MET Signaling Pathway

The MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play significant roles in tumorigenesis, invasion, and metastasis.[8][9] MET is a well-established HSP90 client protein.[1] Dysregulation of the HGF/MET axis, through MET amplification or HGF autocrine loops, can drive cancer progression.[10] this compound's inhibition of HSP90 leads to the degradation of MET, thereby blocking downstream signaling and inhibiting tumor growth in MET-dependent cancers.[1]

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Duration of Exposure | Reference |

| SH-SY5Y | Neuroblastoma | 17.61 | 24 hours | [11] |

| SH-SY5Y | Neuroblastoma | 9.76 | 48 hours | [11] |

Table 2: Clinical Trial Data for this compound

| Trial Identifier | Phase | Cancer Type | Combination Agent | Key Findings | Reference |

| NCT03095781 | Ib | Advanced Gastrointestinal Adenocarcinomas | Pembrolizumab (B1139204) | Recommended Phase 2 Dose (RP2D) of this compound was 90 mg twice weekly. The combination had an acceptable safety profile. Some patients experienced prolonged stable disease. | [12][13][14] |

| - | I | BRAF V600-mutant Melanoma | Vemurafenib | 92% objective response rate (2 complete responses, 9 partial responses). The combination was generally well-tolerated. | [15] |

| NCT03095781 | Ib/II | Advanced Colorectal Cancer | Pembrolizumab | The combination was safe and feasible. No objective responses were observed in this heavily pre-treated population, but a subset of patients achieved stable disease. Immunomodulatory effects were observed. | [16][17] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution.

-

After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Protein Expression and Signaling Pathway Modulation

Objective: To assess the effect of this compound on the expression levels of HSP90 client proteins and the phosphorylation status of downstream signaling molecules.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HSP90, anti-HSP70, anti-AKT, anti-p-AKT, anti-RAF, anti-ERK, anti-p-ERK, anti-MET, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Plate cells and treat with this compound at various concentrations and time points.

-

Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin) to normalize protein levels.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers

-

Animal balance

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

-

At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors.

-

Tumors can be weighed and processed for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion